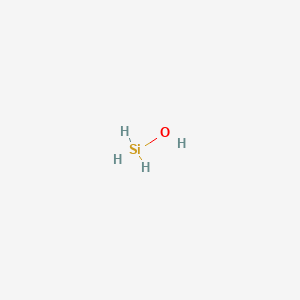

Silanol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

H4OSi |

|---|---|

Poids moléculaire |

48.116 g/mol |

Nom IUPAC |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

Clé InChI |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

SMILES |

O[SiH3] |

SMILES canonique |

O[SiH3] |

Origine du produit |

United States |

Fundamental Aspects of Silanol Chemistry

Structural Characteristics and Bonding within Silanols

The fundamental structural characteristic of a silanol is the presence of the Si-O-H moiety. The silicon atom is typically tetravalent, forming bonds with the oxygen atom of the hydroxyl group and other substituents, which can be organic groups (in organosilanols) or other oxygen atoms (in inorganic silanols like silicic acid). The Si-O bond distance in silanols is typically around 1.65 Å wikipedia.org. The bonding involves a polar covalent bond between silicon and oxygen, and a polar covalent bond between oxygen and hydrogen. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a significant polarity in the Si-O bond, with a partial positive charge on silicon and a partial negative charge on oxygen. Similarly, the O-H bond is polar due to the electronegativity difference between oxygen and hydrogen (2.20).

Classification of this compound Functional Groups

This compound groups on surfaces, particularly on silica (B1680970), can be classified based on their connectivity to the underlying silicon atoms. This classification is crucial for understanding the surface chemistry and reactivity of silica-based materials. The Qn terminology is often used in NMR spectroscopy to describe the connectivity of silicon atoms, where 'n' represents the number of bridging oxygen atoms bonded to the silicon atom uchicago.edu.

Isolated Silanols (Q3 sites)

Isolated silanols are characterized by a single Si-OH group attached to a silicon atom that is bonded to three bridging oxygen atoms (Si-O-Si) within the silica structure. These are denoted as Q3 sites uchicago.edustanford.edu. Isolated silanols are considered "free" as they are typically not involved in hydrogen bonding with neighboring this compound groups on the surface uchicago.edu.

Vicinal Silanols

Vicinal silanols are pairs of Si-OH groups located on adjacent silicon atoms on a surface. These this compound groups are close enough to form hydrogen bonds with each other uchicago.edustanford.edushimadzu.com. They are also classified as Q3 sites because each silicon atom is bonded to three bridging oxygen atoms stanford.edu. While both isolated and vicinal silanols are Q3, vicinal silanols are distinguished by their proximity and hydrogen bonding interaction stanford.edu.

Geminal Silanols (Q2 sites)

Geminal silanols have two hydroxyl groups attached to the same silicon atom (=Si(OH)₂). This silicon atom is bonded to two bridging oxygen atoms within the silica structure, classifying them as Q2 sites uchicago.edustanford.edu. Geminal silanols can also engage in hydrogen bonding, either intramolecularly or with other surface groups uchicago.edu.

Electronic Structure and Chemical Properties of the Si-O-H Moiety

The electronic structure of the Si-O-H moiety plays a significant role in the chemical properties of silanols. The polarity of the Si-O and O-H bonds influences the reactivity of the this compound group. Silanols are generally more acidic than their corresponding alcohol counterparts wikipedia.org. For example, the pKa of triethylthis compound (B1199358) (Et₃SiOH) is estimated to be around 13.6, compared to approximately 19 for tert-butyl alcohol wikipedia.org. This increased acidity allows silanols, particularly arylsilanols, to be deprotonated in aqueous solutions, forming siloxides or silanolates wikipedia.org.

The reactivity of the this compound moiety primarily involves the protic hydrogen atom researchgate.netresearchgate.net. This hydrogen can be replaced in reactions such as condensation, leading to the formation of siloxane bonds (Si-O-Si) and water wikipedia.org. This condensation reaction is a key step in the manufacturing of silicones and the sol-gel process wikipedia.orgresearchgate.net.

Hydrogen Bonding Interactions and Network Formation in this compound Systems

Hydrogen bonding is a critical aspect of this compound chemistry, significantly influencing their structure, properties, and interactions in both solid and solution states ic.ac.ukresearchgate.netresearchgate.net. This compound groups readily participate in hydrogen bonding as both donors and acceptors due to the polar O-H bond and the oxygen atom with lone pairs ic.ac.uk.

In the solid state, silanols frequently form extensive hydrogen-bonded networks ic.ac.ukresearchgate.netresearchgate.net. These networks can range from simple dimers to complex chain, sheet, and three-dimensional structures, depending on the specific this compound molecule and its environment ic.ac.uk. The extent of hydrogen bonding increases with the number of this compound units in the molecule researchgate.netresearchgate.net. The interplay between the hydrophilic this compound groups and the hydrophobic organic substituents in organosilanols can guide the relative orientation of molecules and influence the type of hydrogen-bonded structures formed researchgate.netresearchgate.net.

Detailed research findings, including X-ray crystallography and NMR studies, have provided insights into the various hydrogen bonding motifs in this compound systems ic.ac.ukresearchgate.net. For instance, studies on arylsilanols like triphenylthis compound (B1683266) (Ph₃SiOH) and (HOPh₂Si)₂O have revealed the formation of hydrogen-bonded complexes and infinite chain structures ic.ac.uk. The ability of silanols to form hydrogen bonds is also crucial for their interactions with other surfaces, such as the interaction between this compound groups on silane (B1218182) coupling agents and surface hydroxyl groups on metal substrates nih.gov. This interaction can involve the formation of hydrogen bonds or covalent metal-oxane bonds nih.gov.

The strength and pattern of hydrogen bonds formed at silica surfaces significantly impact the surface energy and interactions with surrounding molecules, including water pnas.org. Different arrangements of this compound groups on silica polymorphs lead to varying interthis compound hydrogen bonding possibilities, influencing their surface properties and potential biological interactions frontiersin.org.

Here is a data table summarizing some key properties of selected this compound compounds:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | H₄OSi | 48.116 | 142154 |

| Trimethylthis compound (B90980) | C₃H₁₀OSi | 90.197 | 66110 |

| Dimethylsilanediol | C₂H₈O₂Si | 92.029 | 14014 |

| Methyldiphenylthis compound | C₁₃H₁₄OSi | 214.34 | 12615 |

| Tris(tert-butoxy)this compound | C₁₂H₂₈O₄Si | 264.43 | 316157 |

Note: Molecular weights are approximate and may vary slightly depending on the source.

Acidity of Silanols and Silanolate Chemistry

Silanols, compounds containing the Si-O-H functional group, exhibit a notably higher acidity compared to their carbon-based counterparts, alcohols. This difference in acidity is a fundamental aspect of this compound chemistry and significantly influences their reactivity and applications. The acidity of silanols is often discussed in terms of their pKa values, which are generally lower than those of analogous alcohols.

Studies have reported diverse pKa values for silanols, depending on the specific substituents attached to the silicon atom and the measurement conditions (e.g., solvent). For instance, the pKa(H₂O) of trimethylthis compound (Me₃SiOH) has been reported to be around 11, while that of triethylthis compound (Et₃SiOH) is estimated at 13.63 ± 0.07. kyoto-u.ac.jpwikipedia.org These values are considerably lower than the pKa(H₂O) of tert-butyl alcohol (tBuOH), which is approximately 19. kyoto-u.ac.jp In dimethyl sulfoxide (B87167) (DMSO), the pKa(DMSO) of triphenylthis compound (Ph₃SiOH) was reported as 16.57 ± 0.11, which is only slightly lower than that of triphenylcarbinol (Ph₃COH) (16.97 ± 0.24). kyoto-u.ac.jp However, the pKa(DMSO) of triisopropylthis compound (B95006) (iPr₃SiOH) was experimentally determined to be 24.4 ± 0.1, significantly lower than Bordwell's reference data for tBuOH in DMSO (~32.2). kyoto-u.ac.jp

The increased acidity of silanols relative to alcohols is attributed to several factors. Although silicon is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), which would intuitively suggest lower acidity, the larger size of silicon allows for better charge distribution and stabilization of the negative charge in the resulting silanolate anion (siloxide). wikipedia.orgdoubtnut.com This stabilization of the conjugate base is a key factor contributing to the higher acidity of the parent this compound. doubtnut.com The relative order of acidity for silanols and alcohols has been shown to be arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols. ic.ac.uk

The acidity of silanols is also influenced by the nature of substituents on the silicon atom. Electron-withdrawing groups tend to increase this compound acidity by further stabilizing the negative charge on the silanolate oxygen. For example, the pKa of (3-ClC₆H₄)Si(CH₃)₂OH is reported to be 11, demonstrating the effect of a chlorine substituent on the aryl ring. wikipedia.org

The deprotonation of silanols yields silanolates, also known as siloxides. wikipedia.org These species are the conjugate bases of silanols and play a crucial role in this compound chemistry. Due to the greater acidity of silanols, silanolates can be formed readily, even in aqueous solutions, particularly in the case of arylsilanols. wikipedia.org

Despite the disparity in acidity between silanols and alcohols, the basicities of their corresponding conjugate bases, siloxides and alkoxides, are reported to be similar. wikipedia.org

Silanolates can be prepared by reacting silanols with bases, such as alkali metals or alkali metal compounds like hydroxides, alkoxides, or organoalkali compounds (e.g., butyl lithium). google.com For instance, alkali metal silanolates can be synthesized by forming a mixture of a this compound-terminated organosilicon material and an alkali metal or alkali metal compound in an organic solvent. google.com Sodium or potassium silanolate salts can be synthesized and isolated in almost pure form using bases like NaH or KH, which is particularly useful when the corresponding silanols are prone to condensation during storage. kyoto-u.ac.jp Silanolates can also be generated in situ during reactions. kyoto-u.ac.jp

Silanolates function as important nucleophiles and ligands in various chemical reactions. kyoto-u.ac.jpceramics-silikaty.cz They can serve as terminal, bridging, and chelating groups in metal-siloxide complexes. ceramics-silikaty.cz Silanolates are involved in transition-metal-catalyzed organic synthesis, including cross-coupling reactions. kyoto-u.ac.jpacs.org For example, palladium-catalyzed arylation reactions using (hetero)arylsilanols often involve the in situ generation of highly nucleophilic (hetero)arylsilanolates through deprotonation. kyoto-u.ac.jp These silanolates act as potent ligands to the metal center and serve as key intermediates. kyoto-u.ac.jp Pre-formed alkali metal silanolate salts, such as potassium or sodium silanolates, can be used as stable solid reagents in palladium-catalyzed cross-coupling reactions, obviating the need for external bases and preventing disiloxane (B77578) formation. kyoto-u.ac.jp

Reactions of silanolates with electrophiles have also been explored. For instance, the reaction of silyl-substituted propynyllithium derived from potassium silanolate with various electrophiles has shown high regioselectivity, with electrophiles reacting at the position remote from the anionic oxygen atom on the silicon. thieme-connect.com

The acidity of this compound groups on silica surfaces is particularly relevant in various applications, including chromatography and catalysis. Surface silanols on silica gel are acidic and can interact with basic compounds, leading to phenomena like peak tailing in chromatography. stackexchange.compharmagrowthhub.com The acidity of surface silanols can vary depending on their environment and type (e.g., isolated, geminal, or vicinal). researchgate.netosti.gov Studies on silica surfaces have identified this compound groups with different pKa values, for example, around 4.5-5.5 and 8.5-9.9. researchgate.netosti.gov The more acidic silanols (lower pKa) are capable of interacting with polar or ionizable analytes. chromatographyonline.com

Here is a summary of some reported pKa values for silanols:

| Compound | pKa (Solvent) | Reference |

| Trimethylthis compound | 11 (H₂O) | kyoto-u.ac.jp |

| Triethylthis compound | 13.63 ± 0.07 (H₂O) | kyoto-u.ac.jpwikipedia.org |

| tert-Butyl alcohol | ~19 (H₂O) | kyoto-u.ac.jp |

| Triphenylthis compound | 16.57 ± 0.11 (DMSO) | kyoto-u.ac.jp |

| Triphenylcarbinol | 16.97 ± 0.24 (DMSO) | kyoto-u.ac.jp |

| Triisopropylthis compound | 24.4 ± 0.1 (DMSO) | kyoto-u.ac.jp |

| (3-ClC₆H₄)Si(CH₃)₂OH | 11 (aqueous) | wikipedia.org |

Interactive Table: pKa Values of Selected Silanols and Alcohols

Note: pKa values can vary depending on experimental conditions and computational methods. The values presented here are illustrative based on the cited research findings.

The chemistry of silanolates extends to their use as ligands for metal ions, forming complexes analogous to metal alkoxides. wikipedia.org Sodium trimethylsiloxide, for example, is utilized in generating metal complexes via salt metathesis reactions. wikipedia.org Bulky siloxides, such as tert-butyl₃SiO⁻, are also known. wikipedia.org Siloxides are considered weaker net donors than alkoxides due to competing pπ-d donation and backbonding from oxygen to silicon σ* orbitals. wikipedia.org

Silanolates are also implicated as intermediates in various reactions, including the base-catalyzed degradation of siloxanes and the ring-opening polymerization of cyclic siloxanes. wikipedia.orgresearchgate.net The formation of silanolate anions can initiate the polymerization process. researchgate.net

The deliberate formation of stable metal silanolate complexes from metal silyl (B83357) complexes has been demonstrated, highlighting the importance of these species in transition-metal-catalyzed reactions involving hydridosilanes and the formation of Si-O bonds. acs.org

Synthetic Methodologies for Silanol Compounds

Hydrolytic Pathways to Silanol Synthesis

Hydrolysis, the reaction with water, is a fundamental method for synthesizing silanols. This approach typically involves the reaction of silicon precursors containing hydrolyzable groups with water, often in the presence of catalysts.

Hydrolysis of Halosilanes

Halosilanes, compounds containing a silicon-halogen bond (e.g., Si-Cl, Si-Br), are highly reactive towards water due to the polarized nature of the Si-Hal bond. The hydrolysis of halosilanes is a common and often facile route to silanols. For instance, the reaction of chlorosilanes with water yields the corresponding this compound and a hydrogen halide. This reaction can be vigorous and requires careful control, especially for highly reactive chlorosilanes like trimethylchlorosilane. wikipedia.orgfishersci.caeasychem.org

The general reaction can be represented as:

R₃SiCl + H₂O → R₃SiOH + HCl

Where R represents an organic group or hydrogen. The reaction proceeds via a nucleophilic attack of water on the silicon atom, followed by the elimination of the halide.

Hydrolysis of Alkoxysilanes and Aminosilanes

Alkoxysilanes (containing Si-OR bonds) and aminosilanes (containing Si-NR₂ bonds) are generally less reactive towards hydrolysis compared to halosilanes, allowing for more controlled reactions. Hydrolysis of alkoxysilanes, often referred to as sol-gel processing when leading to polymeric networks, involves the cleavage of the Si-OR bond by water. kyoto-u.ac.jpacs.org This reaction is typically catalyzed by acids or bases. Tetraethoxysilane (TEOS) is a common example of an alkoxysilane precursor used in hydrolysis reactions to form silicic acid, which can then condense to form silanols and ultimately silica (B1680970) networks. fishersci.atatamanchemicals.comnih.govereztech.comacademie-sciences.fr

The hydrolysis of alkoxysilanes can be represented as:

R₃SiOR' + H₂O → R₃SiOH + R'OH

Aminosilanes, such as hexamethyldisilazane (B44280) (HMDS), also undergo hydrolysis to form silanols and amines or ammonia. fishersci.atwikipedia.orgfishersci.dkatamanchemicals.com While HMDS is known for its use in silylation reactions, its hydrolysis demonstrates the reactivity of the Si-N bond towards water.

The hydrolysis of aminosilanes can be represented as:

(R₃Si)₂NH + H₂O → 2 R₃SiOH + NH₃

Influence of Reaction Conditions on Hydrolytic Yield and Selectivity

The yield and selectivity of this compound formation via hydrolysis are significantly influenced by reaction conditions. Factors such as temperature, solvent, pH, and the presence of catalysts play critical roles. For halosilane hydrolysis, controlling the rate of water addition and temperature is essential to prevent excessive heat generation and potential side reactions, such as the formation of disiloxanes through condensation of the nascent this compound. For alkoxysilane and aminosilane (B1250345) hydrolysis, the catalyst (acidic or basic) and its concentration, as well as the amount of water, dictate the reaction rate and the degree of condensation. Mildly acidic or neutral conditions are often preferred to favor this compound formation over disiloxane (B77578) formation. kyoto-u.ac.jp The use of buffered conditions can help maintain a specific pH range to optimize this compound yield and minimize condensation. kyoto-u.ac.jp

Oxidative Approaches for the Formation of Silanols

Oxidative methods involve the conversion of a silicon-hydrogen (Si-H) bond in hydrosilanes directly to a silicon-hydroxyl (Si-OH) bond. This approach offers an alternative to hydrolysis, particularly for substrates that may be sensitive to hydrolytic conditions. researchgate.netkyoto-u.ac.jpnih.govamu.edu.pl

Catalytic Oxidation of Hydrosilanes

The direct oxidation of hydrosilanes (R₃SiH) to silanols (R₃SiOH) typically requires a catalyst and an oxidant. Various catalytic systems have been developed for this transformation. researchgate.netnih.govacs.org

Transition Metal-Catalyzed Oxidation

Transition metal complexes are effective catalysts for the oxidation of hydrosilanes to silanols. These catalysts can facilitate the cleavage of the Si-H bond and its subsequent reaction with an oxygen source, such as water or hydrogen peroxide. researchgate.netkyoto-u.ac.jpnih.govacs.orgliverpool.ac.ukrsc.org

Examples of transition metals used in this context include platinum, rhodium, palladium, and manganese. researchgate.netacs.orgliverpool.ac.ukrsc.org Platinum complexes, such as Karstedt's catalyst, are well-known for their activity in hydrosilylation reactions but can also catalyze Si-H oxidation under appropriate conditions. americanelements.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.gov Rhodium complexes, such as carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) or (acetylacetonato)dicarbonylrhodium(I), and palladium complexes like palladium(II) acetate, have also been employed. nih.govwikipedia.orgfishersci.nlfishersci.nlamericanelements.comereztech.comindiamart.comamericanelements.com

Recent research has explored the use of manganese catalysts for the selective oxidation of hydrosilanes to silanols using hydrogen peroxide under neutral conditions, achieving high yields with minimal byproduct formation. researchgate.netliverpool.ac.ukrsc.org Proposed mechanisms often involve the activation of the oxidant or the Si-H bond by the metal center. For manganese catalysis with H₂O₂, a concerted process involving a manganese hydroperoxide species has been suggested. researchgate.netliverpool.ac.uk Another proposed mechanism for manganese catalysis using water involves the reaction of the silane (B1218182) with a manganese precatalyst to form a bromosilane (B8379080) and a manganese hydride complex, followed by hydrolysis of the Si-Br unit. rsc.org

The selectivity for this compound formation over disiloxane formation is a key challenge in the catalytic oxidation of hydrosilanes. liverpool.ac.uk Careful selection of the catalyst, oxidant, and reaction conditions is crucial to minimize the formation of siloxane byproducts. researchgate.netliverpool.ac.uk

Data Table: Examples of Catalytic Hydrosilane Oxidation

| Hydrosilane Substrate | Catalyst | Oxidant | Conditions | Product this compound | Yield (%) | Ref. |

| Organosilanes | Electron-rich Manganese Complex (e.g., Complex 1) | H₂O₂ | Neutral conditions, short reaction time | Corresponding Silanols | Excellent | liverpool.ac.uk |

| PhMe₂SiH | [MnBr(CO)₅] | H₂O | 2 mol% catalyst loading | PhMe₂SiOH | Good to Excellent | rsc.org |

| Various Hydrosilanes | Engineered Cytochrome P450 Enzyme | O₂ | Mild conditions | Corresponding Silanols | High | nih.gov |

| Phenylsilane (B129415) | Ru catalyst | Oxygen source | Neutral, mild conditions | Phenylthis compound | Excellent | kyoto-u.ac.jp |

Note: Yields and specific conditions can vary depending on the specific substrate and catalyst system.

Enzymatic catalysis using engineered enzymes like cytochrome P450 has also shown promise for the selective oxidation of hydrosilanes to silanols using oxygen as the terminal oxidant under mild conditions, avoiding disiloxane formation. nih.gov

Heterogeneous Catalysis in Hydrosilane Oxidation

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability for the oxidation of hydrosilanes (Si-H) to silanols (Si-OH) acs.orgsci-hub.st. Various solid catalysts have been explored for this transformation, often utilizing water or oxygen as the oxidant under relatively mild conditions sci-hub.stacs.org.

Noble metal nanoparticles supported on materials like silica have shown high activity. For instance, gold nanoparticles supported on SiO₂ have demonstrated high dispersion and effectiveness in the selective oxidation of various silanes researchgate.net. Another example involves palladium nanoparticle catalysts supported on ordered mesoporous silica (PdNP@OMS), which exhibited excellent yield (up to 99%) and impressive turnover frequency (TOF) values in the oxidation of silanes researchgate.net. These heterogeneous palladium catalysts were found to be stable and recyclable for multiple cycles researchgate.net.

Organocatalysts immobilized on solid supports also represent a class of heterogeneous catalysts for hydrosilane oxidation. A porous aromatic framework covalently embedded with N-Hydroxyphthalimide (NHPI) organocatalytic sites (PAF-NHPI) has been developed as a metal-free, highly efficient, selective, and recyclable heterogeneous catalyst for the aerobic oxidation of various substrates, including hydrosilanes researchgate.net. This catalyst achieved high conversion rates and could be reused, demonstrating its potential for practical applications researchgate.net.

Hydroxyapatite (HAP) supported catalysts, such as RuHAP and AgHAP, have also been investigated for the catalytic oxidation of silanes using water as the oxidant sci-hub.st. While RuHAP was found to be effective, AgHAP proved to be less expensive and more active in water sci-hub.st.

These heterogeneous catalytic systems often involve mechanisms where the hydrosilane undergoes Si-H bond activation on the catalyst surface, followed by nucleophilic attack by water or this compound, leading to the formation of the this compound product and often hydrogen gas as a byproduct acs.orgresearchgate.net.

An example of research findings in this area includes the use of a CuCo dual-atom catalyst (CuCo-DAC) which achieved superior catalytic performance for silane oxidation with water, converting various functional silanes into silanols with high yields (up to 98%) and selectivity (up to 99%) researchgate.net. Kinetic studies indicated a significantly lower activation energy for silane oxidation with CuCo-DAC compared to single-atom catalysts researchgate.net.

| Catalyst Type | Support Material | Oxidant | Key Features | Example Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Gold Nanoparticles | SiO₂ | Oxygen | High dispersion, selective oxidation | Not specified | Not specified | researchgate.net |

| Palladium Nanoparticles | OMS | Not specified | High yield, recyclable, high TOF | Up to 99 | Not specified | researchgate.net |

| PAF-NHPI (Organocatalyst) | Porous Framework | Air | Metal-free, recyclable, broad substrate scope | Not specified | Not specified | researchgate.net |

| RuHAP | Hydroxyapatite | Water | Effective, recyclable | Good yields | Not specified | sci-hub.st |

| AgHAP | Hydroxyapatite | Water | More active than RuHAP, less expensive | Not specified | Not specified | sci-hub.st |

| CuCo Dual-Atom Catalyst (DAC) | Not specified | Water | Superior performance, high yield and selectivity | Up to 98 | Up to 99 | researchgate.net |

Biocatalytic Oxidation Systems

Biocatalysis offers an environmentally friendly approach to chemical synthesis, and recent research has explored the use of enzymes for the oxidation of silanes to silanols nih.govacs.org. While silicon chemistry in biological systems is generally limited, some enzymes, particularly cytochrome P450s, have shown potential for catalyzing the oxidation of Si-H bonds nih.govacs.org.

Wild-type cytochrome P450BM3 has been found to catalyze the oxidation of hydrosilanes to silanols both in vitro and in vivo nih.gov. Directed evolution techniques have been employed to engineer more efficient and selective biocatalysts for this transformation nih.govacs.org. Through directed evolution, variants of P450BM3 with improved activity and selectivity for a range of aryl- and alkyl-substituted silanols have been developed nih.govacs.org.

These biocatalytic systems often utilize atmospheric oxygen as the terminal oxidant nih.gov. The proposed mechanism for P450-catalyzed silane oxidation involves a reactive high-valent iron-oxene intermediate, similar to its native C-H hydroxylation activity nih.govchemrxiv.org. DFT calculations suggest a concerted reaction pathway involving hydrogen atom abstraction by the iron(IV)-oxene complex, generating a silicon-centered radical, followed by abstraction of the iron-bound hydroxyl group to form the this compound chemrxiv.org.

Research findings highlight the ability of engineered P450 enzymes to selectively oxidize Si-H bonds over native C-H and C=C bonds nih.gov. For example, an evolved P450BM3 variant achieved high yields and selectivity for the oxidation of dimethylphenylsilane (B1631080) to the corresponding this compound acs.org. The catalytic activity was observed in both isolated enzyme and whole E. coli cells nih.govacs.org.

| Enzyme/System | Substrate Example | Oxidant | Key Features | Total Turnover Number (TTN) | Yield (%) (Isolated) | Reference |

|---|---|---|---|---|---|---|

| Wild-type Cytochrome P450BM3 | Dimethylphenylsilane | Atmospheric Oxygen | Catalyzes oxidation in vitro and in vivo | 210 (whole-cell) | Not specified | acs.org |

| Engineered P450BM3 Variant | Dimethylphenylsilane | Atmospheric Oxygen | Improved activity and selectivity, broad substrate scope | Up to 19100 (in lysate) | Up to 76 | acs.orgchemrxiv.org |

Photoinduced Oxidation Methods

Photoinduced oxidation methods utilize light energy to drive the conversion of silanes to silanols, often employing photocatalysts and readily available oxidants like oxygen or water researchgate.netmdpi.commdpi.com. This approach aligns with the principles of green chemistry by utilizing mild conditions and sometimes metal-free catalysts mdpi.commdpi.comthieme-connect.com.

Visible light-mediated photoredox catalysis has emerged as a promising strategy for silane oxidation mdpi.comresearchgate.net. Organic dyes, such as Rose Bengal and Eosin Y, have been successfully employed as metal-free photocatalysts for the aerobic oxidation of silanes to silanols under visible light irradiation mdpi.commdpi.comthieme-connect.com. These methods typically use atmospheric oxygen as the oxidant and water as an additive or oxygen source mdpi.commdpi.com.

Transition metal-based photocatalysts have also been explored. For instance, Ru(bpy)₃Cl₂ has been shown to catalyze the dehydrogenative coupling between silanes and water under visible light irradiation to produce silanols mdpi.comresearchgate.net. Additionally, Au-TiO₂ has been reported as a photocatalyst for the oxidation of silanes to silanols mdpi.com.

Recent research has explored novel pathways for photoinduced this compound synthesis, including methods involving the generation of chlorine radicals from chlorinated solvents under aerobic conditions researchgate.net. This approach, initiated by photochemical energy, allows for the synthesis of diversely functionalized organosilanols and silanediols under ambient conditions researchgate.net.

| Photocatalyst | Oxidant | Light Source | Key Features | Reference |

|---|---|---|---|---|

| Rose Bengal (Organic Dye) | Oxygen | Visible Light | Metal-free, aerobic oxidation | mdpi.commdpi.com |

| Eosin Y (Organic Dye) | Oxygen | Visible Light | Metal-free, aerobic oxidation | mdpi.commdpi.comthieme-connect.com |

| Ru(bpy)₃Cl₂ (Metal Complex) | Water | Visible Light | Dehydrogenative coupling | mdpi.comresearchgate.net |

| Au-TiO₂ (Metal Catalyst) | Not specified | Not specified | Photocatalytic oxidation | mdpi.com |

| Not specified | Oxygen | Blue LEDs | Involves chlorine radical generation from solvent | researchgate.net |

Electrochemical Oxidation Strategies

Electrochemical methods provide an alternative and often more sustainable route for the oxidation of hydrosilanes to silanols, avoiding the need for stoichiometric chemical oxidants nih.govresearchgate.netresearchgate.net. These methods typically involve the application of an electric current to drive the oxidation reaction.

Electrochemical hydrolysis of hydrosilanes under mild and neutral conditions has been reported researchgate.net. For example, using commercially available N-hydroxyphthalimide (NHPI) as a hydrogen-atom-transfer (HAT) mediator, electrochemical hydrolysis of hydrosilanes to silanols can be achieved at room temperature with high selectivity researchgate.netbeilstein-journals.org. The proposed mechanism involves the oxidation and deprotonation of NHPI to form PINO radicals, which abstract a hydrogen atom from the Si-H bond, followed by oxidation of the resulting silyl (B83357) radical and subsequent reaction with water beilstein-journals.org.

Another electrochemical approach involves single-atom catalysts (SACs). A single-atom manganese catalyst supported on nitrogen-doped carbon (Mn-SA@NC) has been shown to drive the electrochemical oxidation of silane to this compound by serving as an oxygen evolution reaction (OER) electrocatalyst researchgate.net. This system exhibited remarkable performance with low catalyst loadings and high turnover numbers researchgate.net.

Electrochemical strategies offer advantages such as the ability to control the reaction potential and avoid the generation of large amounts of chemical waste beilstein-journals.org. They are increasingly being explored for the late-stage functionalization of molecules, including the synthesis of silanols beilstein-journals.org.

| Method | Mediator/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Electrochemical Hydrolysis | NHPI (Mediator) | Room Temperature, Neutral | High selectivity, uses commercially available mediator | researchgate.netbeilstein-journals.org |

| Electrochemical Oxidation | Mn-SA@NC (SAC) | Not specified | Driven by OER electrocatalysis, high performance | researchgate.net |

Stereoselective Synthesis of Chiral Silanols

The synthesis of chiral silanols, particularly those with a silicon stereogenic center, is an active area of research due to their potential applications in asymmetric synthesis, medicinal chemistry, and materials science nih.govresearchgate.netbohrium.com. Achieving high enantioselectivity in the construction of these silicon-stereogenic centers is a significant challenge nih.govresearchgate.netresearchgate.net.

Enantioselective Construction of Silicon-Stereogenic Silanols

Enantioselective methods for constructing silicon-stereogenic silanols often involve catalytic approaches that create a chiral center at the silicon atom nih.govresearchgate.netbohrium.com. Transition metal catalysis, particularly using chiral ligands, has been a key strategy nih.govresearchgate.netbohrium.com.

One approach is the catalytic asymmetric hydrolytic oxidation of dihydrosilanes, which allows for the enantioselective construction of silicon-stereogenic silanols researchgate.netresearchgate.net. This method involves the selective oxidation of one of the two Si-H bonds in a prochiral dihydrosilane in an enantioselective manner researchgate.net.

Transition metal-catalyzed asymmetric C-H activation has also been applied to the synthesis of silicon-stereogenic silanols researchgate.netchemrxiv.org. For example, palladium-catalyzed intermolecular C-H alkenylation with the assistance of a chiral ligand has been used to construct silicon-stereogenic this compound derivatives with high enantioselectivities chemrxiv.org. The use of a directing group, such as an oxime ether, can facilitate this transformation chemrxiv.org.

Iridium-catalyzed enantioselective C-H silylation has also been explored for the synthesis of silicon-stereogenic diarylsilanols acs.org. This strategy, combined with subsequent transformations, can lead to chiral silanols acs.org.

Organocatalysis is also emerging as a complementary tool for the enantioselective construction of silicon-stereocenters bohrium.com. Desymmetrization of prochiral silanediols using chiral organocatalysts can lead to silicon-stereogenic compounds bohrium.comacs.org.

| Method | Substrate Type | Catalyst/Ligand | Key Features | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Catalytic Asymmetric Hydrolytic Oxidation | Dihydrosilanes | Not specified | Enantioselective oxidation of Si-H bond | Excellent | researchgate.netresearchgate.net |

| Pd-catalyzed Asymmetric C-H Alkenylation | Arylthis compound derivatives | Pd catalyst, Chiral ligand (e.g., L-pyroglutamic acid) | Directing group assisted, high enantioselectivity | Up to 98% | chemrxiv.org |

| Ir-catalyzed Enantioselective C-H Silylation | Diarylsilanols | Ir catalyst | Construction of silicon-stereogenic diarylsilanols | Not specified | acs.org |

| Organocatalytic Desymmetrization | Silanediols | Chiral organocatalyst | Desymmetrization of prochiral substrate | High | bohrium.comacs.org |

Kinetic Resolution and Desymmetrization Approaches

Kinetic resolution and desymmetrization are established strategies for obtaining enantioenriched compounds, and they have been applied to the synthesis of chiral silanols nih.govbohrium.comresearchgate.netethz.chunife.it.

Kinetic resolution involves the reaction of a racemic mixture with a chiral agent (catalyst, reagent, or enzyme) where one enantiomer reacts faster than the other, leading to an enriched mixture of the less reactive enantiomer and the product from the more reactive enantiomer ethz.chunife.itresearchgate.net. This approach can be used to obtain enantioenriched silanols from racemic mixtures researchgate.net.

Desymmetrization, on the other hand, involves the selective transformation of one of two identical prochiral groups in a molecule catalyzed by a chiral agent, creating a new stereogenic center bohrium.comethz.chunife.itresearchgate.net. For silanols, this often involves the desymmetrization of prochiral silanediols or dihydrosilanes bohrium.comresearchgate.netacs.org.

Catalytic asymmetric hydrolytic oxidation of dihydrosilanes can be considered a desymmetrization strategy, where the two identical Si-H bonds are differentiated by a chiral catalyst researchgate.net. Similarly, the organocatalytic desymmetrization of silanediols involves the selective functionalization of one of the two identical Si-OH groups bohrium.comacs.org.

Kinetic resolution can also be applied in conjunction with other methods to enhance enantiopurity. For example, a desymmetrization step can be followed by a kinetic resolution to further improve the enantioselectivity acs.org.

N-Heterocyclic Carbenes (NHCs) have been explored as organocatalysts for kinetic resolution and desymmetrization reactions, although specific examples focusing solely on silanols in this context require further detailed investigation unife.itntu.edu.sg.

| Strategy | Substrate Type | Chiral Agent | Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Racemic Silanols | Chiral catalyst, reagent, or enzyme | Enantioenrichment of slower-reacting enantiomer | researchgate.netethz.chunife.itresearchgate.net |

| Desymmetrization | Prochiral Silanediols/Dihydrosilanes | Chiral catalyst | Selective transformation of one prochiral group | bohrium.comresearchgate.netacs.org |

Emerging Synthetic Strategies for this compound Derivatives

Recent advancements in this compound synthesis have explored diverse approaches beyond traditional hydrolysis and oxidation methods. These emerging strategies often leverage catalytic methods, including transition-metal catalysis, photocatalysis, and even biocatalysis, to achieve improved selectivity and milder reaction conditions. kyoto-u.ac.jpmdpi.comnih.govnih.gov Atypical approaches like electrochemical transformations have also been reported. kyoto-u.ac.jp The development of metal-free and more atom-economic strategies is a significant trend in this area. mdpi.com

One notable area of development is the catalytic oxidation of hydrosilanes (Si-H) as a route to silanols. This approach often utilizes transition metal catalysts with various oxygen sources under neutral and mild conditions. kyoto-u.ac.jp For instance, ruthenium-catalyzed transformations of phenylsilane into the corresponding this compound have shown excellent yields with minimal disiloxane formation. kyoto-u.ac.jp Photocatalytic oxidation of silanes using visible light and organoboron catalysts has also emerged as a green protocol, avoiding noble metal catalysts and strong oxidants. mdpi.comresearchgate.net This method can effectively oxidize Si-H bonds to Si-O bonds under oxygen atmospheres at room temperature. mdpi.comresearchgate.net

Biocatalysis presents another promising avenue for selective this compound synthesis. Wild-type enzymes, such as cytochrome P40 monooxygenases, have demonstrated the ability to catalyze the oxidation of hydrosilanes to silanols. kyoto-u.ac.jpnih.gov Directed evolution of these enzymes has led to highly efficient and selective biocatalysts that can oxidize a broad range of aryl- and alkyl-substituted silanes under mild conditions using oxygen as the terminal oxidant. nih.gov A key advantage of this enzymatic approach is its high selectivity for this compound formation over disiloxane byproducts and preference for Si-H oxidation over C-H or C=C oxidation. nih.gov

The synthesis of silicon-stereogenic silanols, which are valuable in various applications, is a particularly challenging area that has seen recent progress. nih.govnih.gov Strategies focusing on the desymmetrization of dihydrosilanes through catalytic selective oxidation are being developed to access these enantioenriched compounds. nih.gov

One-Pot Synthetic Procedures

One-pot synthetic procedures for this compound derivatives aim to streamline the synthesis by conducting multiple steps in a single reaction vessel, reducing purification steps and minimizing waste. While the concept of one-pot synthesis is broad, in the context of this compound chemistry, it often involves generating the this compound in situ or performing subsequent reactions with a pre-formed this compound without isolation.

One example involves the use of silanols in O-silylative Passerini reactions, a type of multicomponent reaction. organic-chemistry.org In this one-pot process, silanols react with aldehydes and isocyanides to yield α-siloxyamides. organic-chemistry.org This method replaces the carboxylic acid typically used in the classical Passerini reaction, expanding the scope of this transformation and providing a practical route to biologically relevant compounds. organic-chemistry.org

Another application of one-pot synthesis is in the functionalization of silsesquioxanes (SQs) containing this compound moieties. acs.org A ruthenium-catalyzed dehydrogenative coupling of POSS-silanols with hydrosilanes can be integrated into a one-pot procedure for the synthesis of various functionalized silsesquioxanes. acs.org This approach allows for the direct transformation of Si-H containing SQs via reactions like O-silylation or hydrosilylation without isolating intermediate products. acs.org

One-pot synthesis has also been explored in the preparation of specialized materials like silicalite-1 zeolite nanosheets with specific this compound characteristics. cjcatal.com A one-pot hydrothermal synthesis method has been developed to create silicalite-1 zeolite nanosheets enriched with H-bonded silanols, which exhibit enhanced catalytic performance in reactions like the Beckmann rearrangement. cjcatal.com

Furthermore, photoinduced this compound synthesis via novel radical generation pathways has been demonstrated as a highly scalable one-pot approach, allowing for late-stage functionalization of complex molecules, including natural products and drug derivatives. nih.gov

Selective Functionalization of Polyhydrosilanes

Selective functionalization of polyhydrosilanes, which contain multiple Si-H bonds, presents a challenge due to the potential for reaction at multiple sites. Developing methods that allow for the selective transformation of specific Si-H bonds is crucial for synthesizing well-defined organosilicon structures.

One strategy involves controlled catalytic reactions. For instance, in the synthesis of polysilane-graft-poly(ethyleneglycol)methyl ether, a synthetic sequence involving microwave pre-activation followed by catalytic hydrosilylation was developed to selectively react only a portion of the Si-H groups in the polyhydrosilane backbone. researchgate.net This controlled approach allows for the introduction of specific functional groups while retaining some Si-H character for potential further modification. researchgate.net

Transition metal catalysis plays a significant role in achieving selectivity in the functionalization of Si-H bonds. Rhodium-catalyzed dehydrogenative silylation and palladium-catalyzed intramolecular C-H arylation are examples of transition metal-catalyzed reactions that have been applied to the construction of silicon-stereogenic organosilanes, which can be precursors to chiral silanols. chemrxiv.org

Enzymatic methods also offer high selectivity in the oxidation of hydrosilanes. As mentioned previously, evolved cytochrome P450 enzymes can selectively oxidize Si-H bonds in hydrosilanes even in the presence of C-H bonds, which are typically more reactive towards enzymatic oxidation. nih.gov This high chemoselectivity is a significant advantage for the selective functionalization of complex molecules containing both Si-H and C-H functionalities. nih.gov

While the search results did not provide extensive data tables directly detailing yields and conditions for a wide range of one-pot this compound syntheses or selective functionalizations of polyhydrosilanes, the information highlights the diversity of emerging strategies and the focus on catalytic and controlled approaches to achieve desired transformations.

Table 1: Emerging Synthetic Strategies for Silanols

| Strategy Type | Key Reactants/Catalysts | Outcome | Reference |

| Photocatalytic Oxidation | Silanes, Organoboron catalyst, O₂ | Silanols (metal-free, mild conditions) | mdpi.comresearchgate.net |

| Biocatalytic Oxidation | Hydrosilanes, Evolved Cytochrome P450 monooxygenase, O₂ | Selective this compound formation (mild, avoids disiloxane) | nih.gov |

| O-Silylative Passerini | Aldehydes, Isocyanides, this compound | α-Siloxyamides (one-pot, multicomponent) | organic-chemistry.org |

| Dehydrogenative Coupling | POSS-Silanols, Hydrosilanes, Ru catalyst | Functionalized Silsesquioxanes (one-pot) | acs.org |

| Controlled Hydrosilylation | Polyhydrosilanes, Catalysts, Allyl bromide | Selectively functionalized Polyhydrosilanes (retains Si-H) | researchgate.net |

| Enantioselective Catalysis | Dihydrosilanes, Transition Metal Catalysts | Silicon-stereogenic Silanols (access to chiral compounds) | nih.govchemrxiv.org |

Reactivity and Mechanistic Pathways of Silanols

Silanol Condensation Reactions

The primary reaction of silanols is condensation, leading to the formation of siloxane linkages. This process involves the elimination of a water or alcohol molecule between two this compound groups or between a this compound and an alkoxysilane. nih.govadhesivesmag.com

Kinetics and Thermodynamics of Siloxane Bond Formation

The kinetics and thermodynamics of this compound condensation are complex and highly dependent on various factors, including pH, temperature, solvent, the nature of substituents on silicon, and the presence of catalysts. nih.govgelest.com The formation of the siloxane bond is generally thermodynamically favorable. rsc.orgrsc.org

Under acidic conditions, the condensation rate can be relatively slow, with hydrolysis often being the rate-determining step in processes involving alkoxysilane precursors. uni-saarland.de The condensation reaction order can vary, being reported as second order in organosilanetriols and ranging from first to fifth order for silicic acid condensation depending on conditions and the presence of catalysts. nih.gov In acidic media, reverse reactions can be significant, particularly at very high acid concentrations. osti.gov

In alkaline media, the condensation reaction is typically faster. nih.gov The rate is significantly affected by steric and inductive factors of the substituents on silicon. nih.gov The condensation rate shows extreme sensitivity to the presence of ionized this compound groups, with the interaction between uncharged and ionized this compound groups being energetically favorable. cambridge.org

Acid- and Base-Catalyzed Condensation Mechanisms

This compound condensation can be effectively catalyzed by both acids and bases. adhesivesmag.comunm.edu

Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism is generally believed to involve the protonation of a this compound group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another neutral this compound molecule. adhesivesmag.comunm.edu This often proceeds via an SN2-Si mechanism, although computational studies have suggested that an SN1-Si mechanism might be more favorable in neutral and acidic media. nih.gov The protonated this compound preferentially reacts with neutral silanols, particularly those on monomers or the ends of oligomer chains. unm.edu

Base-Catalyzed Mechanism: In basic media, the condensation mechanism typically involves the nucleophilic attack of a deprotonated silanolate anion on the silicon atom of a neutral this compound or alkoxysilane. nih.govunm.edu This is often described as an SN2-Si mechanism involving penta- or hexavalent intermediates or transition states. nih.govunm.edu Steric effects are particularly important in base-catalyzed condensation. nih.gov Deprotonated silanols tend to attack more acidic this compound groups, leading to branched structures in alkaline media. nih.gov

The specific mechanism can be influenced by the nature of organic substituents on the silane (B1218182), as electron-donating groups can reduce the acidity of silanols. unm.edu

Control of Self-Condensation and Disiloxane (B77578) Formation

Silanols have a strong tendency to undergo self-condensation, a thermodynamically favorable process that leads to the formation of disiloxanes and higher siloxane oligomers or polymers. scispace.comrsc.orgresearchgate.net Controlling this self-condensation is crucial in various applications, including the synthesis of defined siloxane structures and the modification of surfaces.

Methods to control self-condensation and minimize unwanted disiloxane formation include using fresh solutions, employing alcoholic solvents, dilution, and careful control of pH. scispace.com The stability of aqueous silane solutions varies depending on the type of silane and pH. scispace.com For instance, alkyl silanes have shorter stability compared to aminosilanes. scispace.com

In some biocatalytic processes, enzymes like Silα have been shown to selectively catalyze silyl (B83357) ether condensation while not significantly catalyzing disiloxane formation, indicating a level of control over condensation pathways. rsc.org Steric and inductive effects of substituents on silicon can also influence the rate of condensation and thus the extent of self-condensation. researchgate.net

Participation of Silanols in Catalytic Processes

Beyond their role as monomers in siloxane formation, silanols and their corresponding silanolates participate in various catalytic processes, acting as nucleophiles or components of ligands.

Silanols as Nucleophiles in Organic Transformations

Silanols can act as nucleophiles in organic transformations, often serving as bulky surrogates for water or as precursors for oxygen functional groups with different reactivity. acs.orgkyoto-u.ac.jp Their ability to generate stable anions (silanolates) due to their acidity makes them potent nucleophiles. wikipedia.orgkyoto-u.ac.jp

Silanolates have been utilized in transition metal-catalyzed reactions, such as palladium-catalyzed allylic substitution reactions. kyoto-u.ac.jp In such reactions, silanolates can influence regioselectivity, as demonstrated in the synthesis of 1,4-dioxygenated products from allylic epoxides. kyoto-u.ac.jp Aryl- and alkenylsilanols have also been shown to participate in palladium-catalyzed cross-coupling reactions with organic halides, yielding coupled products. researchgate.net The proposed mechanism in some palladium-catalyzed cross-coupling reactions involves the in situ generation of highly nucleophilic silanolates. kyoto-u.ac.jp

Silanols can also participate in Lewis acid-catalyzed reactions, such as the reaction of ynamides with silanols to form silylenolates, which can then undergo further transformations like aldol (B89426) reactions. kyoto-u.ac.jp The choice of this compound can affect the stereoselectivity of these reactions. kyoto-u.ac.jp

This compound-Containing Ligands in Asymmetric Catalysis

The unique properties of the Si-OH bond, including the electropositive nature and size of silicon compared to carbon, offer opportunities for designing novel ligands for asymmetric catalysis. digitellinc.commorressier.com Chiral ligands containing this compound groups have emerged as a promising area of research for controlling stereoselectivity in transition metal-catalyzed reactions. escholarship.orgdigitellinc.comchemrxiv.org

These ligands can coordinate to metal centers, influencing catalytic activity and selectivity. digitellinc.comescholarship.org Studies have demonstrated the utility of chiral this compound-containing ligands in copper-catalyzed enantioselective N−H insertion reactions, yielding enantioenriched amino acid derivatives with high selectivity. digitellinc.comescholarship.orgdigitellinc.comchemrxiv.org Control experiments have confirmed the crucial role of the this compound group in both catalytic activity and selectivity in these transformations. escholarship.org

Mechanistic studies, including computational analysis (such as DFT calculations), ligand analog studies, NMR, and X-ray structure analyses, have provided insights into the binding modes of these this compound ligands to metal centers. escholarship.orgchemrxiv.org These studies suggest the formation of hydrogen-bond stabilized metal-ligand complexes, which play a key role in enabling enantioselectivity. escholarship.orgchemrxiv.org Non-covalent interactions, such as hydrogen bonding and π-π stacking, have been identified as important factors influencing the efficiency and selectivity of the catalysts. digitellinc.comchemrxiv.org

The development of modular ligand synthesis allows for the tuning of steric and electronic effects within this compound-containing ligands to further understand and optimize enantioselectivity in various carbon-carbon bond-forming reactions. morressier.com

Table 1: Kinetics of this compound Condensation

| Silane Type | Reaction Order (Condensation) | Conditions | Notes | Source |

| Organosilanetriol | Second order | - | Based on concentration of organosilanetriol. | nih.gov |

| Silicic acid | Third and fourth order | Biological and geological conditions | Order can range from 1 to 5 depending on conditions; first order with catalyst. | nih.gov |

| Silicic acid | Highly sensitive to presence of ionized groups | Aqueous solutions, pH < 8, with 1:1 electrolytes | Interaction between uncharged and ionized groups is energetically favorable. | cambridge.org |

| Alkoxysilane (Overall) | Complex kinetics | Dependent on water/Si ratio, catalyst, silane nature, T, pH, solvent, IS, silane/solvent ratio | Many individual reaction rates. nih.gov | nih.gov |

Table 2: Catalyzed Condensation Mechanisms

| Catalyst Type | Proposed Mechanism | Key Features | Source |

| Acid | Protonation of this compound, nucleophilic attack by neutral this compound (SN2-Si or SN1-Si) | Silicon becomes more electrophilic; protonated this compound reacts preferentially; reverse reactions can occur. nih.govadhesivesmag.comosti.govunm.edu | nih.govadhesivesmag.comosti.govunm.edu |

| Base | Nucleophilic attack of silanolate anion on silicon (SN2-Si) | Involves penta- or hexavalent intermediates/transition states; steric effects are important; leads to branched structures. nih.govunm.edu | nih.govunm.edu |

Table 3: Examples of Silanols and Their Applications in Catalysis

| This compound/Silanolate Type | Role in Catalysis | Example Transformation | Catalyst | Notes | Source |

| Silanolates | Nucleophile | Palladium-catalyzed allylic substitution of allylic epoxide | Palladium complex | Can lead to 1,4-dioxygenated products, influencing regioselectivity. kyoto-u.ac.jp | kyoto-u.ac.jp |

| Aryl- and Alkenylsilanols | Coupling partner/Nucleophile | Palladium-catalyzed cross-coupling with organic halides | Pd(PPh3)4, Ag2O | Yields coupled products. researchgate.net | researchgate.net |

| Triphenylthis compound (B1683266) | Nucleophile | Reaction with ynamides followed by aldol reaction | Lewis acid | Forms silylenolates; stereoselectivity can be influenced by this compound. kyoto-u.ac.jp | kyoto-u.ac.jp |

| Chiral this compound Ligands | Ligand in asymmetric catalysis | Copper-catalyzed enantioselective N−H insertion | Copper salt with chiral ligand | Yields enantioenriched amino acid derivatives with high selectivity. digitellinc.comescholarship.orgdigitellinc.comchemrxiv.org | digitellinc.comescholarship.orgdigitellinc.comchemrxiv.org |

Role of Silanols as Organocatalysts

Silanols have demonstrated utility as organocatalysts in various chemical processes. Their weak acidic nature, attributed to the this compound group, can activate substrates. nih.govacs.org For instance, silica-immobilized cyclic carbonates, in conjunction with surface silanols, have shown catalytic activity in the hydrosilylation of aldehydes. nih.govacs.orgfigshare.comresearchgate.netnih.gov This catalytic activity was not observed with free cyclic carbonates, silica (B1680970) supports alone, or a physical mixture, indicating a synergistic effect between the immobilized carbonate and the surface silanols. nih.govacs.orgfigshare.comresearchgate.netnih.gov The this compound groups on the silica surface are proposed to activate the carbonyl group of the aldehyde, facilitating the reaction. nih.govacs.org

Organocatalytic oxidation of organosilanes to silanols has also been achieved using catalytic amounts of 2,2,2-trifluoroacetophenone (B138007) in combination with hydrogen peroxide. researchgate.net This method provides a metal-free approach to this compound synthesis. researchgate.net

Concerted Catalysis Involving Surface Silanols

Surface silanols on materials like silica gel can participate in concerted catalysis. In the hydrosilylation of aldehydes catalyzed by silica-immobilized cyclic carbonates, the catalytic activity arises from the synergy between the immobilized carbonates and the surface this compound groups. nih.govacs.orgfigshare.comresearchgate.netnih.gov It is proposed that the carbonate and this compound groups work together, concertedly activating the silane and aldehyde, respectively, for efficient hydride transfer. nih.govacs.orgfigshare.comresearchgate.netnih.gov Density functional theory calculations support this proposed mechanism, indicating that both the carbonate and this compound contribute to stabilizing the transition state of hydride transfer. figshare.comresearchgate.netnih.gov The weak acidity of surface silanols is advantageous, allowing the catalysis of substrates containing amino groups without catalyst poisoning, which can be an issue with stronger acid catalysts. nih.govacs.orgfigshare.comresearchgate.netnih.gov

Cross-Coupling Reactions Involving Organosilanols

Organosilanols and their corresponding silanolate salts have emerged as valuable nucleophilic partners in transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes. researchgate.netresearchgate.netnih.govillinois.edunih.govorgsyn.orgwikipedia.orgillinois.eduacs.org These reactions are significant for forming carbon-carbon bonds and offer advantages such as low toxicity and ease of preparation compared to other organometallic reagents like those derived from tin or boron. researchgate.netnih.govnih.govacs.org

Cross-Coupling Reactions Involving Organosilanols

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions involving organosilanols, often referred to as a modification of the Hiyama coupling, have become a prominent method for C-C bond formation. researchgate.netresearchgate.netnih.govillinois.edunih.govorgsyn.orgwikipedia.orgillinois.eduacs.org These reactions typically involve the coupling of organosilanols or silanolates with organic halides or triflates in the presence of a palladium catalyst. researchgate.netresearchgate.netnih.govnih.govorgsyn.orgacs.org

Early Hiyama coupling reactions often required fluoride (B91410) activators, which could be problematic with fluoride-sensitive functional groups. researchgate.netnih.govnih.govwikipedia.orgacs.org The development of methods utilizing organosilanols and silanolates, particularly under basic activation conditions, has provided a milder alternative, addressing the "fluoride problem". researchgate.netnih.govnih.govorgsyn.orgwikipedia.orgacs.org

Examples of palladium-catalyzed coupling include the reaction of alkenyl(dimethyl)silanols with aryl and alkenyl halides, yielding coupled adducts. sigmaaldrich.com Aryl(dimethyl)silanols have been successfully coupled with aryl iodides and bromides to synthesize biaryls and heterobiaryls. sigmaaldrich.com Alkynylsilanols have also been shown to be active coupling partners under similar conditions. researchgate.net

Interactions of Silanols with Solvents and Other Chemical Species

Hydrogen Bonding with Water and Other Protic Solvents

Hydrogen bonding is a crucial interaction for silanols due to the presence of the Si-OH group. Silanols can act as both hydrogen bond donors and acceptors. nih.govic.ac.uk This leads to the formation of various hydrogen-bonded structures, including dimers, chains, sheets, and extended three-dimensional networks in the solid state. nih.govic.ac.uk

In solution, silanols also form hydrogen-bond supported aggregates. nih.gov The strength of hydrogen bonding can be influenced by substituents on the silicon atom, with arylsilanols generally being stronger hydrogen bond donors than alkylsilanols. nih.gov

Interactions with solvents, particularly protic solvents like water and alcohols, are significant. Activated silica gel, which contains surface this compound groups, can strongly hydrogen bond with polar solvents, forming a held solvent layer. rsc.org Water molecules can be strongly hydrogen-bonded to this compound groups on silica surfaces. rsc.org

The solvent type can impact the rate of reactions involving silanols, such as hydrolysis and condensation. unm.edumdpi.comresearchgate.net Protic solvents can hydrogen bond to deprotonated silanols, potentially retarding base-catalyzed condensation, while they can hydrogen bond to protonated silanols, potentially promoting acid-catalyzed condensation. unm.edu Aprotic solvents would have the reverse effect. unm.edu However, the effect of solvent type on condensation rate can be complex and data in this area is not always unambiguous. unm.edu

In chromatographic applications, the interaction of analytes with this compound groups on silica-based stationary phases through hydrogen bonding (and ionic exchange at higher pH) is known as the "this compound Effect," which can affect peak shape and retention, particularly for basic compounds. pharmagrowthhub.com Using methanol (B129727) as a mobile phase component can reduce this compound activity by forming hydrogen bonds with the this compound groups. pharmagrowthhub.com

The hydrogen bonding abilities of silanols in different solvents can be investigated using techniques like 1H NMR, where the this compound proton signal shifts depending on the solvent's ability to form hydrogen bonds. nih.gov Solvents like DMSO, which are strong hydrogen bond acceptors, cause a greater deshielding effect on the this compound proton compared to weaker acceptors like acetone. nih.gov

Hydrogen Bonding Strength of Silanols in Different Solvents (Illustrative)

| Solvent | Relative 1H NMR Chemical Shift of Si-OH (ppm) | Hydrogen Bond Acceptor Strength (pKHB) |

| Acetone-d6 | More shielded (Higher field) | 1.18 |

| DMSO | More deshielded (Lower field) | 2.58 |

| Water | Varies (Strong interactions) | High |

Note: This table is illustrative based on the provided text and general understanding of solvent effects on hydrogen bonding. Specific chemical shift values depend on the particular this compound structure. nih.gov

The interaction between silanols and solvents through hydrogen bonding plays a critical role in their behavior in solution, their aggregation patterns, and their participation in various chemical reactions and surface phenomena. nih.govic.ac.ukrsc.orgunm.edumdpi.comresearchgate.netosti.gov

Proton Transfer and Exchange Mechanisms

Silanols (Si-OH) are Brønsted acids, capable of donating a proton. Their acidity is notably higher than that of analogous alcohols (C-OH), a characteristic attributed to the lower electronegativity of silicon compared to carbon, which affects the polarity of the Si-O bond and the stability of the resulting siloxide anion. For instance, the pKa of triethylthis compound (B1199358) is estimated to be around 13.6, significantly lower than the approximately 19 for tert-butyl alcohol. wikipedia.org This enhanced acidity allows silanols, particularly arylsilanols, to be fully deprotonated in aqueous solutions, forming siloxides or silanolates. wikipedia.org

Proton transfer and exchange are fundamental processes involving silanols, playing crucial roles in various chemical environments, including solutions, interfaces, and confined spaces. These mechanisms often involve the participation of protic species, most commonly water, which can act as a proton donor or acceptor, facilitating the transfer through hydrogen-bonded networks, sometimes referred to as "water wires". southampton.ac.uknih.gov

Studies utilizing techniques such as solid-state Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations have provided detailed insights into these mechanisms. For example, investigations of sulfonic acid-functionalized mesoporous silica (MCM-41) have revealed proton exchange between water molecules and this compound groups. koreascience.kr This exchange is influenced by temperature and the hydration level, with water molecules strongly hydrogen-bonded to sulfonyl groups capable of forming hydrogen-bonded networks with nearby silanols, contributing to proton conductivity. koreascience.kr NMR data can show shifts in water and this compound proton signals with temperature, indicative of chemical exchange. koreascience.kr

At silica-water interfaces, the deprotonation of this compound groups is a primary mechanism for surface charging. southampton.ac.uknih.govtandfonline.com This process can be highly rapid and exothermic with no significant activation energy, occurring via a concerted motion of protons through water networks. southampton.ac.uknih.gov Simulations have demonstrated that proton transfer to the silica surface can occur even when hydronium ions are relatively distant, mediated by "proton holes" mechanisms within water clusters. southampton.ac.uknih.gov The acidity of surface silanols can vary depending on their local environment, such as being isolated, geminal, or vicinal, and their involvement in hydrogen bonding. rsc.orgchromatographyonline.com The presence of hydrogen-bonded water clusters can significantly affect the pKa values of this compound groups. researchgate.net

Proton exchange is also integral to the formation and reformation of this compound groups on glass surfaces during interactions with water. researchgate.netresearchgate.net In sodium silicate (B1173343) glasses, protons from water can exchange with sodium ions bound to non-bridging oxygens (NBOs), leading to the formation of this compound groups. researchgate.net This ion-exchange process is critical for understanding the aqueous corrosion and surface modification of silicate glasses. researchgate.netresearchgate.net Reactive molecular dynamics simulations have illustrated the steps involved, including water dissociation and subsequent proton transfer to an NBO site. researchgate.netresearchgate.net

In certain catalytic processes, surface this compound groups can actively participate in proton transfer reactions, influencing reaction pathways and kinetics. For instance, in the capture of CO2 on amine-anchored silica supports, this compound groups can facilitate proton transfer to amine groups, catalyzing the formation of carbamate-ammonium products. yavuzlab.comrsc.org This surface-mediated proton transfer mechanism can have a lower kinetic barrier compared to intermolecular mechanisms, particularly under dry conditions. yavuzlab.comrsc.org

The kinetics of proton exchange at interfaces can significantly impact the properties of the electrical double layer and electrokinetic phenomena. tudelft.nl While often disregarded in simpler models, the rate of proton exchange can affect ion distribution and dynamics near the surface. tudelft.nl

Detailed research findings, often involving computational studies and spectroscopic techniques, provide quantitative data on proton transfer processes. For example, activation energy barriers for proton migration in surface-mediated reactions have been calculated. yavuzlab.comrsc.org

Below is a table summarizing representative data points related to this compound acidity and proton transfer kinetics where available from the search results:

| This compound Type / Environment | Process | pKa Range (estimated/inferred) | Activation Energy (kcal/mol) | Notes | Source |

| Triethylthis compound | Acid dissociation | ~13.6 | N/A | Compared to tert-butyl alcohol (~19) | wikipedia.org |

| Arylsilanols | Acid dissociation | Lower than alkyl silanols | N/A | Can be fully deprotonated in water | wikipedia.org |

| Silica surface (acidic this compound) | Acid dissociation | ~3.8–4.2 | N/A | Depending on eluent pH | chromatographyonline.com |

| Silica surface (isolated silanols) | Protonation/Deprotonation | Activationless | ~0 | In presence of H3O+ or OH- in water, via 'water wires' | southampton.ac.uknih.gov |

| Silica surface (various sites) | Acid dissociation | ~3.8, 5.2, ~9 | N/A | Depending on starting pH and site type | researchgate.net |

| Defect-rich quartz (101) surface silanols | Deprotonation | Wider range than pristine quartz | N/A | Influenced by coordination and H-bonding | digitellinc.com |

| Amine-anchored silica support (SurfM) | Proton transfer to amine | N/A | 8.1 | Under dry conditions | yavuzlab.comrsc.org |

| Amine-anchored silica support (W-InterM) | Proton transfer to amine | N/A | 6.0 | Under humid conditions (water-assisted) | yavuzlab.comrsc.org |

| S-PE-MCM-41 (Water-Silanol exchange) | Proton exchange rate | N/A | Decreases with this compound density | Enhanced proton transfer in nanospace | koreascience.krrsc.org |

Note: Activation energy values are context-specific and depend on the specific reaction and environment studied.

Structural Characterization and Computational Chemistry of Silanols

Spectroscopic Methods for Silanol Characterization

Spectroscopy plays a vital role in identifying and characterizing this compound groups in different environments, including isolated molecules, condensed phases, and on surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (29Si, 1H)

NMR spectroscopy, particularly using 29Si and 1H nuclei, is a powerful tool for probing the local environment of silicon and hydrogen atoms in silanols. 29Si NMR is sensitive to the degree of condensation of silicon centers, allowing differentiation between siloxane (Si-O-Si) and this compound (Si-OH) environments. Solid-state 29Si NMR can distinguish between different types of this compound groups on silica (B1680970) surfaces, such as isolated silanols (Q3 sites, silicon bonded to one hydroxyl group and three siloxane bridges) and geminal silanols (Q2 sites, silicon bonded to two hydroxyl groups and two siloxane bridges) researchgate.net. The chemical shifts in 29Si NMR spectra provide information about the substituents attached to the silicon atom and the local bonding environment researchgate.net.

1H NMR spectroscopy is particularly useful for studying the hydroxyl protons of silanols. The chemical shifts of these protons are highly sensitive to hydrogen bonding interactions, which are prevalent in this compound systems chemrxiv.org. By analyzing the 1H NMR spectra, researchers can gain insights into the extent and nature of hydrogen bonding, differentiating between isolated silanols and those involved in hydrogen-bonded networks chemrxiv.org. While 1H NMR can be challenging for silica surfaces due to overlapping signals from water and different this compound species, high-spinning frequency magic-angle spinning (MAS) 1H NMR can help in resolving these signals and quantifying different proton species acs.org.

Despite its diagnostic power, 29Si NMR suffers from low natural abundance of the 29Si isotope (4.7%) and low sensitivity, often requiring long acquisition times whiterose.ac.uk. However, techniques like hyperpolarized 29Si NMR are being explored to enhance sensitivity and enable the study of dynamic processes in this compound chemistry whiterose.ac.uk.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups like the this compound group mdpi.com. The O-H stretching vibration of the this compound group typically appears in the IR spectrum as a band in the range of 3200-3700 cm-1. The exact position and shape of this band are highly sensitive to hydrogen bonding; isolated silanols exhibit a sharp band at higher wavenumbers (around 3700 cm-1), while hydrogen-bonded silanols show broader bands shifted to lower wavenumbers researchgate.net.

Other characteristic vibrations of the this compound group include the Si-O stretching and Si-O-H bending modes, which appear in the fingerprint region of the vibrational spectra (below 1500 cm-1) nih.gov. Vibrational spectroscopy is particularly valuable for studying this compound groups on surfaces, providing insights into their presence, concentration, and interactions with the surrounding environment or adsorbed species mdpi.comresearchgate.net. For instance, IR spectroscopy has been used to study the vibrational modes of isolated this compound groups on porous silica, assigning bands to overtone and combination transitions involving the SiOH group researchgate.net. Raman spectroscopy can also detect vibrations associated with non-bridging Si-O in this compound groups, although these can sometimes overlap with bands from other silica phases like moganite geoscienceworld.org.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information by analyzing the core electrons emitted upon irradiation with X-rays byu.edunih.gov. XPS can be used to study the presence and chemical environment of silicon and oxygen atoms in silanols, particularly on surfaces nih.govscientific.net.

For silanols on silica surfaces, XPS can help differentiate between silicon atoms in the bulk silica network (Si-O-Si) and those bonded to hydroxyl groups (Si-OH) aip.org. The Si 2p core level spectrum, and sometimes the Si 1s level, can be deconvoluted into components corresponding to different bonding states nih.govaip.org. The binding energy shifts of these components provide information about the chemical environment of the silicon atoms nih.gov. XPS has been used to confirm the decrease in free surface silanols after surface modification and to study the chemical bonds formed between silanols and other materials byu.eduscientific.net. Derivatization XPS, which involves reacting the this compound groups with a tag containing a unique element (like fluorine), can enhance the detection and quantification of this compound groups on surfaces tytlabs.co.jp.

X-ray Crystallographic Analysis of this compound Structures

X-ray crystallography is a technique that provides detailed three-dimensional structural information about crystalline compounds, including the precise positions of atoms and the nature of intermolecular interactions like hydrogen bonding fishersci.noontosight.ai. While many silanols exist as liquids or amorphous solids, some can form crystals, allowing for their structure to be determined by X-ray diffraction.

Crystallographic studies of silanols have revealed the importance of hydrogen bonding in their solid-state structures. For example, diphenylsilanediol, Ph2Si(OH)2, forms hydrogen-bonded columns in the solid state wikipedia.org. These studies can provide detailed geometric parameters of the Si-OH bond, bond angles around the silicon atom, and the arrangement of molecules in the crystal lattice, highlighting the role of hydrogen bonding in stabilizing the structure wikipedia.org.

Theoretical and Computational Investigations of Silanols

Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a crucial role in understanding the properties and reactivity of silanols at a fundamental level researchgate.netpnas.orgresearchgate.net. These methods can complement experimental studies by providing insights into electronic structure, bonding, vibrational frequencies, and reaction pathways.

Computational studies have been used to investigate the hydrogen-bonding acidity of silanols, comparing them to analogous alcohols and exploring the effect of substituents on their acidity researchgate.netresearchgate.netiastate.edu. DFT calculations can predict vibrational frequencies, aiding in the assignment of bands in IR and Raman spectra and helping to understand the coupling of different vibrational modes researchgate.netnih.gov.

Furthermore, computational studies can model the structure and interactions of this compound groups on surfaces, providing insights into surface energy, hydrogen bond networks, and interactions with adsorbates pnas.orgfrontiersin.org. These theoretical investigations help in understanding the behavior of silanols in complex environments and predicting their reactivity in various applications pnas.orgfrontiersin.org. For instance, computational studies have shown that the surface energy of silica is largely determined by the properties of hydrogen bonds formed at the surface pnas.org.

Computational methods are also used to calculate NMR parameters like chemical shifts, which can be correlated with experimental data to validate structural assignments and understand the influence of the local environment on spectroscopic properties rsc.org.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity